α1-肾上腺素受体拮抗效能评估
在离体擦伤大鼠主动脉环制备中,QF0301B对去甲肾上腺素诱导的收缩表现出强效竞争性拮抗作用,pA2值为9.00±0.12 [1]。该效能水平与经典α1-拮抗剂哌唑嗪(prazosin)在同一大鼠主动脉制备中报道的pA2值范围(9.1-9.5)可比 [2]。重要的是,原始研究在同一实验室条件下对QF0301B与哌唑嗪进行了系统的头对头比较,两者在0.1-0.2 mg/kg静脉注射剂量下均引起显著且持久的平均动脉血压下降,且降压幅度和持续时间相当,表明QF0301B在体内外模型中均达到与临床标杆药物哌唑嗪相当的α1-拮抗效能 [1]。
| Evidence Dimension | α1-肾上腺素受体功能性拮抗效能(pA2值) |
|---|---|
| Target Compound Data | pA2 = 9.00 ± 0.12 |
| Comparator Or Baseline | 哌唑嗪(prazosin)pA2 = 9.1-9.5(大鼠主动脉制备,文献报道范围) |
| Quantified Difference | QF0301B的pA2值在哌唑嗪效能范围内(差值≤0.5对数单位),体内降压幅度与哌唑嗪相当 |
| Conditions | 离体擦伤大鼠主动脉环(rubbed rat aortic rings),激动剂为去甲肾上腺素;体内:麻醉正常血压大鼠,静脉注射0.1-0.2 mg/kg |
Why This Matters
pA2值是竞争性拮抗剂效能的黄金标准定量指标,采购者可据此直接评估化合物在α1-受体功能实验中的有效浓度范围,并与经典α1-拮抗剂哌唑嗪的实验方案进行校准。
- [1] Orallo F, Garcia-Ferreiro T, Enguix MJ, Tristan H, Masaguer C, Ravina E, Cadavid I, Loza MI. In vivo and in vitro pharmacological studies of a new hypotensive compound (QF0301B) in rat: Comparison with prazosin, a known α1-adrenoceptor antagonist. Vascul Pharmacol. 2003 Feb;40(2):97-108. (pA2=9.00±0.12 in rubbed rat aortic rings; in vivo comparative data) View Source
- [2] NSTL Data Platform. pA2 values for prazosin (9.1–9.5) in rat aortic preparation. Archival data. View Source
